molecular formula C19H14F2N6O2 B2426934 N-(4-fluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide CAS No. 1251574-41-0

N-(4-fluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide

Cat. No.: B2426934
CAS No.: 1251574-41-0
M. Wt: 396.358
InChI Key: NQKMWVIGLJNYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The presence of fluorine atoms in its structure enhances its biological activity and stability.

Properties

IUPAC Name

2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O2/c20-12-1-5-14(6-2-12)22-16-9-10-26-18(24-16)25-27(19(26)29)11-17(28)23-15-7-3-13(21)4-8-15/h1-10H,11H2,(H,23,28)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKMWVIGLJNYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NN(C(=O)N3C=C2)CC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or its derivatives to form the triazolopyrimidine coreIndustrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles replace the fluorine atoms under suitable conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research has indicated that compounds containing the triazole and pyrimidine structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazolo[4,3-a]pyrimidines possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups like fluorine enhances antibacterial potency.

2. Anticancer Potential
Compounds similar to N-(4-fluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide have been evaluated for their anticancer properties. For example, triazole derivatives have shown efficacy against cancer cell lines by inhibiting specific pathways involved in tumor growth . The mechanism often involves the induction of apoptosis in cancer cells.

3. Neuroprotective Effects
Some studies suggest that triazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . This makes them potential candidates for treating neurodegenerative diseases.

Case Studies

Study Findings Reference
Antimicrobial Screening Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values significantly lower than standard antibiotics.
Anticancer Activity Showed promising results in inhibiting proliferation of various cancer cell lines through apoptosis induction mechanisms.
Neuroprotection Exhibited protective effects in models of oxidative stress-induced neuronal damage.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide involves the inhibition of CDKs. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are crucial for the transition from the G1 to S phase of the cell cycle .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

Biological Activity

N-(4-fluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and pyrimidine moiety. The presence of fluorine atoms is known to enhance biological activity and lipophilicity. The molecular formula is C19H17F2N5OC_{19}H_{17}F_2N_5O with a molecular weight of approximately 373.37 g/mol.

1. Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antibacterial properties. A study on related triazole compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL for some derivatives .

CompoundBacterial StrainMIC (μg/mL)
Triazole Derivative AS. aureus0.125
Triazole Derivative BE. coli8

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A related compound was shown to induce cytotoxicity in human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapy agents like vinblastine .

Cell LineIC50 (μM)Standard (Vinblastine) IC50 (μM)
MCF-718.1725
Bel-740230.1438

3. Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been documented in literature, where compounds demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Screening
A series of triazole derivatives were synthesized and screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. Among these, specific derivatives exhibited enhanced activity compared to traditional antibiotics like ampicillin.

Case Study 2: Anticancer Efficacy
In a recent study, compounds derived from the triazole scaffold were tested against multiple cancer cell lines. Results indicated that certain modifications to the triazole structure led to improved cytotoxicity and selectivity towards cancer cells over normal cells.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this triazolopyrimidine-acetamide derivative?

Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of fluorophenylamine derivatives with triazolopyrimidine precursors. Key steps include:

  • Cyclocondensation : Formation of the triazolo[4,3-a]pyrimidin-3-one core via microwave-assisted reactions or reflux in polar aprotic solvents (e.g., DMF) .
  • Acetamide Coupling : Introduction of the fluorophenylacetamide moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How can reaction yields be optimized for the critical cyclocondensation step?

Answer:
Yield optimization requires:

  • Catalyst Screening : Testing palladium-based catalysts (e.g., Pd(PPh₃)₄) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Effects : Evaluating high-boiling solvents (e.g., toluene, DMSO) to stabilize intermediates and reduce side reactions .
  • Temperature Control : Using microwave synthesis (100–150°C, 30–60 min) to enhance reaction efficiency compared to traditional reflux .

Basic: What spectroscopic techniques are essential for structural elucidation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, including fluorophenyl proton splitting patterns and acetamide carbonyl signals (~168–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks (e.g., C=O···H-N interactions in the triazolopyrimidine core) .

Advanced: How can molecular docking predict this compound’s interaction with kinase targets?

Answer:

  • Software Setup : Use AutoDock Vina for docking, with a grid box centered on the ATP-binding site of the target kinase (e.g., EGFR or CDK2) .
  • Ligand Preparation : Generate 3D conformers of the compound using UCSF Chimera, ensuring proper protonation states and tautomerization .
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate using co-crystallized ligand RMSD values (<2.0 Å acceptable) .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) at 1–100 µM concentrations to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Solubility : Kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy to guide formulation .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

Answer:

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic kinase pockets .
  • Scaffold Hybridization : Fuse the triazolopyrimidine core with pyridine or thiazole rings to modulate π-π stacking interactions .
  • Metabolic Stability : Introduce deuterium at labile C-H positions (e.g., acetamide methyl group) to prolong half-life .

Basic: How should researchers handle discrepancies in reported IC₅₀ values across studies?

Answer:

  • Assay Standardization : Use identical buffer conditions (e.g., Mg²⁺ concentration) and control compounds (e.g., staurosporine) .
  • Data Normalization : Report IC₅₀ values relative to vehicle controls and validate with dose-response curves (n ≥ 3 replicates) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .

Advanced: What crystallographic strategies resolve disorder in the triazolopyrimidine ring?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL with restraints for anisotropic displacement parameters (ADPs) and partial occupancy modeling .
  • Validation : Check R-factors (R₁ < 0.05) and omit maps to confirm electron density fit .

Basic: What computational tools assist in analyzing the compound’s electronic properties?

Answer:

  • DFT Calculations : Gaussian 16 at the B3LYP/6-31G(d) level to compute HOMO/LUMO energies and electrostatic potential maps .
  • Visualization : UCSF Chimera for mapping charge distribution and hydrogen-bonding motifs .

Advanced: How can proteolysis-targeting chimeras (PROTACs) be designed using this compound?

Answer:

  • Linker Design : Attach a PEG-based linker to the acetamide nitrogen, connecting to a E3 ligase recruiter (e.g., lenalidomide derivative) .
  • In Vitro Testing : Measure target degradation (e.g., Western blot) in cell lines expressing the protein of interest .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Conditions : Store at -20°C in amber vials under argon to prevent hydrolysis of the triazolopyrimidine ring .
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 months .

Advanced: How can metabolic pathways be predicted for this compound?

Answer:

  • Software Tools : Use Schrödinger’s MetaSite or CypReact to identify cytochrome P450 oxidation sites (e.g., fluorophenyl ring hydroxylation) .
  • In Vitro Confirmation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.